molecular formula C19H23ClF3N5O3S B2653190 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-27-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine

Cat. No. B2653190
M. Wt: 493.93
InChI Key: HRNITGLCLWCUQH-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C19H23ClF3N5O3S and its molecular weight is 493.93. The purity is usually 95%.
The exact mass of the compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Compounds combining triazoles, piperidines, and pyridine rings have been evaluated for their antifungal activities, showing moderate to good efficacy against different fungal strains, including Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. This suggests potential applications in developing antifungal agents (Darandale et al., 2013).

Drug Development and Medicinal Chemistry

Piperazine and pyridine derivatives have been studied extensively in medicinal chemistry for their roles as building blocks in drug development. These compounds are involved in the synthesis and docking studies of novel compounds with potential therapeutic applications, including the treatment of chronic conditions and as inhibitors of specific enzymes (Balaraju et al., 2019).

Antibacterial Agents

Research has also focused on the development of novel antibacterial agents incorporating pyridine and piperazine derivatives. These compounds have shown promising antibacterial activity against various bacterial strains, indicating their potential use in combating bacterial infections (Matsumoto & Minami, 1975).

Neuropharmacology

Certain piperazine derivatives have been investigated for their neuropharmacological properties, including acting as serotonin receptor agonists. This research has implications for the development of treatments for neurological disorders and understanding the mechanisms of action of potential therapeutic agents (Fuller et al., 1978).

Metabolism Studies

Studies on the metabolism of compounds like flumatinib, which contains piperazine and pyridine components, have provided valuable information on the metabolic pathways involved in the biotransformation of such compounds in humans. This research aids in the development of safer and more effective therapeutic agents (Gong et al., 2010).

properties

IUPAC Name

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClF3N5O3S/c1-13-11-26(6-7-28(13)18-17(20)8-14(9-24-18)19(21,22)23)15-2-4-27(5-3-15)32(29,30)16-10-25-31-12-16/h8-10,12-13,15H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNITGLCLWCUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CON=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine

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